molecular formula C13H13N3O B3306211 N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide CAS No. 926233-45-6

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide

Cat. No.: B3306211
CAS No.: 926233-45-6
M. Wt: 227.26 g/mol
InChI Key: IMKYISLDWMQDCK-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.27 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a Raney nickel catalyst . The reaction conditions typically include a hydrogen pressure of 1-2 atm and a temperature range of 50-100°C. The reaction proceeds as follows:

3-cyanopyridine+H2Raney NiThis compound\text{3-cyanopyridine} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{this compound} 3-cyanopyridine+H2​Raney Ni​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various amides, carboxylic acids, and substituted derivatives of this compound.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    3-(aminomethyl)pyridine: This compound shares a similar structure but lacks the carboxamide group, resulting in different chemical properties and reactivity.

    N-(3-aminophenyl)pyridine-2-carboxamide: This compound has a similar functional group arrangement but differs in the position of the amino group on the phenyl ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-10-4-3-5-11(8-10)16-13(17)12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKYISLDWMQDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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